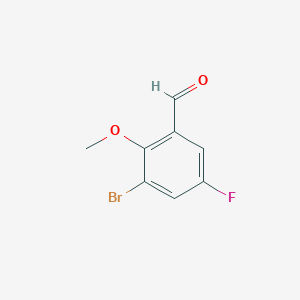

3-Bromo-5-fluoro-2-methoxybenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-5-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXNMOPCEBWUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-5-fluoro-2-methoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and potential applications in drug design.

Chemical Structure and Properties

This compound consists of a benzaldehyde backbone with three functional groups: a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position. This combination of halogens and a methoxy group influences its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

Case Studies and Findings

-

MCF-7 Breast Cancer Cells :

- The compound exhibits significant cytotoxicity against MCF-7 cells, with an IC50 value of approximately 7.17 µM, indicating strong anticancer activity .

- The mechanism involves modulation of mitochondrial apoptosis pathways, specifically affecting Bcl-2 family proteins. The compound downregulates Bcl-2 while upregulating Bax, significantly increasing the Bax/Bcl-2 ratio, which is crucial for promoting apoptosis in cancer cells .

- Lung Cancer Cells :

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains.

Research Findings

- Bacterial Strains Tested :

Understanding the pharmacokinetics of this compound is essential for its therapeutic application.

Absorption and Distribution

- Compounds similar to this benzaldehyde derivative are generally well absorbed in biological systems, allowing for effective distribution throughout the body.

Mode of Action

- The exact biochemical pathways remain under investigation; however, it is hypothesized that the compound may interact with various enzymes and receptors involved in cell growth and survival pathways, contributing to its anticancer and antimicrobial effects.

Summary of Biological Activities

| Activity Type | Target Cells/Organisms | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 7.17 µM | Modulation of Bcl-2/Bax ratio |

| A549 (Lung Cancer) | Not specified | Apoptosis induction through mitochondrial pathways | |

| Antimicrobial | Bacillus subtilis | MIC values vary | Inhibition of bacterial growth |

| Escherichia coli | MIC values vary | Disruption of cellular functions |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Functional Group Variants

Table 1: Key Structural Analogs and Their Properties

Key Findings :

- Substitution Position : Bromine placement (e.g., 3 vs. 4 or 5) alters electronic effects. For instance, 4-Bromo-2-fluoro-6-hydroxybenzaldehyde (similarity score: 0.94) exhibits stronger hydrogen bonding due to the hydroxyl group, enhancing solubility in polar solvents compared to the methoxy-containing target compound .

- Functional Groups : Replacing methoxy with hydroxyl (as in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde) increases acidity (pKa ~10 vs. ~13 for methoxy) and reactivity in esterification or alkylation reactions .

Halogen and Heterocyclic Variants

Chloro vs. Fluoro Derivatives

- The pyridine ring further enhances electron deficiency, favoring metal-catalyzed couplings .

- Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate: The trifluoromethoxy group intensifies electron withdrawal, while the ester group shifts reactivity toward hydrolysis or aminolysis instead of aldehyde-specific reactions .

Application-Oriented Derivatives

Boronic Acid Analog

- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid (CAS: 352525-85-0): The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, contrasting with the aldehyde’s role in condensation or Grignard reactions. This derivative is pivotal in constructing biaryl structures for drug discovery .

Ester and Carboxylic Acid Derivatives

Research Implications and Industrial Relevance

The structural nuances of 3-Bromo-5-fluoro-2-methoxybenzaldehyde and its analogs dictate their roles in synthetic chemistry:

- Pharmaceutical Intermediates : Fluorine enhances metabolic stability, while bromine facilitates cross-coupling, making the target compound a key precursor in kinase inhibitor synthesis .

- Material Science : Electron-deficient aromatic systems are explored in organic electronics, where substituent patterns tune charge transport properties .

Preparation Methods

Example from Related Literature:

- Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde was achieved by bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) using bromine in acetic acid with sodium acetate as a base. The reaction proceeds at room temperature for 1 hour, followed by work-up and purification via chromatography, yielding the brominated product in 97% yield.

This method demonstrates the feasibility of selective bromination on a methoxybenzaldehyde scaffold under mild acidic conditions.

Synthesis via Fluorination and Bromination of Methoxypyridine Intermediates (Analogous Approach)

Though this method is for pyridine derivatives, the principles can be adapted for benzaldehydes:

- Starting from 2-methoxy-5-aminopyridine, diazotization with nitrous acid followed by fluorination yields 2-methoxy-5-fluoropyridine.

- Subsequent bromination introduces bromine at the 3-position.

- The process involves mild conditions (below 100 °C), normal pressure, and avoids complex purification steps such as column chromatography.

- Yields exceed 50% based on starting aminopyridine.

This demonstrates a strategic sequence of diazotization-fluorination followed by bromination, which could be adapted for benzaldehyde analogs.

Industrial-Scale Synthesis of 3-Bromo-6-fluoro-2-methoxybenzaldehyde (Closely Related Isomer)

A patent discloses a two-step method for synthesizing 3-bromo-6-fluoro-2-methoxybenzaldehyde, which shares structural similarity with the target compound:

This method involves formylation and methylation steps with halogenated phenol precursors, providing a short synthesis route with mild reaction conditions and high product yield.

Summary Table of Preparation Methods

Research Findings and Analysis

- Selectivity: Bromination in the presence of methoxy and fluorine substituents is highly selective under acidic conditions, preventing over-bromination.

- Mild Conditions: Most methods operate at or below 100 °C and at atmospheric pressure, facilitating scale-up.

- Purification: Some methods require chromatography (e.g., bromination of o-vanillin), while others achieve purity by filtration and crystallization, reducing cost and complexity.

- Yields: Reported yields range from moderate (>50%) to excellent (~97%), depending on the starting materials and reaction sequence.

- Industrial Applicability: The method involving formylation and methylation of halogenated phenols is particularly suited for large-scale synthesis due to mild conditions and high yields.

Q & A

Q. What are the key synthetic routes for preparing 3-bromo-5-fluoro-2-methoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sequential functionalization of a benzene ring. Starting from 5-fluoro-2-methoxybenzaldehyde (), bromination at the 3-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. For example, describes bromination of 5-chloro-salicylaldehyde followed by a Vilsmeier–Haack reaction to introduce the aldehyde group. Key variables include:

- Temperature : Bromination typically occurs at 0–25°C to minimize side reactions.

- Catalysts : FeCl₃ or AlCl₃ may enhance regioselectivity.

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane:EtOAc) is used to isolate the product ().

Yields range from 50–75%, with impurities often arising from over-bromination or incomplete aldehyde formation.

Q. How do the substituents (Br, F, OCH₃) on the benzaldehyde core influence its reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electronic effects of substituents dictate reactivity:

- Bromine (meta to aldehyde) : Acts as a weakly deactivating group due to its inductive effect but can direct electrophiles to ortho/para positions.

- Fluorine (para to aldehyde) : Strongly deactivating but ortho/para-directing via resonance.

- Methoxy (ortho to aldehyde) : Strongly activating and ortho/para-directing via electron donation ().

In NAS reactions (e.g., with amines or thiols), the aldehyde group enhances electrophilicity, while the electron-withdrawing F and Br reduce ring reactivity. Solvent polarity (e.g., DMF or DMSO) and base selection (e.g., K₂CO₃ vs. NaH) critically modulate reaction rates ().

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct peaks: aldehyde proton at δ 10.2–10.5 ppm, methoxy at δ 3.8–4.0 ppm, and aromatic protons split due to Br/F coupling (). ¹³C NMR confirms carbonyl (δ 190–195 ppm) and quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ at m/z 232.96 (C₈H₅BrFO₂).

- FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ ().

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves substitution patterns ().

Advanced Research Questions

Q. How can computational modeling resolve contradictory regioselectivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling outcomes (e.g., C-Br vs. C-F activation) can be addressed via:

- DFT Calculations : Analyze transition-state energies for Pd-mediated oxidative addition at Br vs. F sites. highlights that steric hindrance from the methoxy group favors Br activation.

- Docking Studies : Predict ligand-substrate interactions (e.g., with Pd(PPh₃)₄) to optimize catalytic systems.

Experimental validation involves kinetic studies under controlled conditions (e.g., varying Pd catalysts, ligands, and solvents like THF vs. toluene) ().

Q. What strategies mitigate solubility challenges during catalytic C–H functionalization of this compound?

- Methodological Answer : Poor solubility in non-polar solvents limits reactivity. Solutions include:

- Solvent Engineering : Use mixed solvents (e.g., DCE:MeOH 4:1) or ionic liquids to enhance dissolution.

- Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol) to improve solubility ().

- Microwave Assistance : Accelerate reactions under high-temperature/pressure to overcome kinetic barriers ().

Post-functionalization, acidic workup regenerates the aldehyde ().

Q. How do steric and electronic factors influence the compound’s performance in multi-step syntheses of bioactive molecules?

- Methodological Answer : Case studies in drug intermediate synthesis reveal:

- Steric Effects : The methoxy group hinders nucleophilic attack at the ortho position, favoring meta substitution (e.g., in benzodiazepine precursors; ).

- Electronic Effects : The electron-deficient ring (due to F and Br) facilitates Pd-catalyzed C–C bond formation in arylations ().

Optimized protocols use sequential reactions: e.g., Suzuki coupling followed by aldehyde oxidation to carboxylic acids ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.